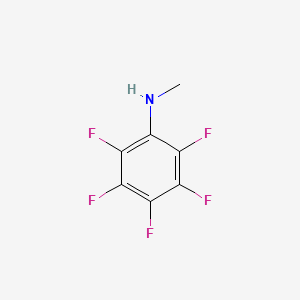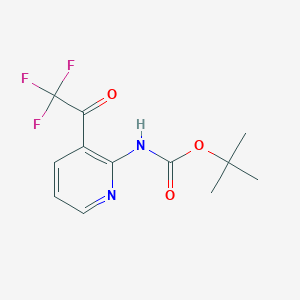
tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H15F3N2O3 It is known for its unique structure, which includes a trifluoroacetyl group attached to a pyridine ring, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate typically involves the reaction of 2-chloropyridine with tert-butyl carbamate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The trifluoroacetyl group is introduced through a subsequent reaction with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are substituted pyridine derivatives.
Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It is used in the development of probes for studying biological processes at the molecular level.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein. The carbamate group can undergo hydrolysis, releasing the active amine, which then exerts its biological effects .
Comparison with Similar Compounds
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- tert-Butyl (2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate
- tert-Butyl (2,2,2-trifluoroacetyl)phenylcarbamate
Uniqueness: tert-Butyl (3-(2,2,2-trifluoroacetyl)pyridin-2-yl)carbamate is unique due to the specific position of the trifluoroacetyl group on the pyridine ring, which influences its reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C12H13F3N2O3 |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-9-7(5-4-6-16-9)8(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |
InChI Key |
DWFRYSSFFAMPFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
![N-[4-(4-bromo-2,5-dimethylphenyl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine hydrochloride](/img/structure/B13491655.png)
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
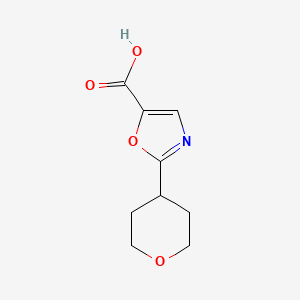
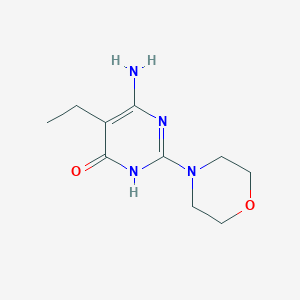


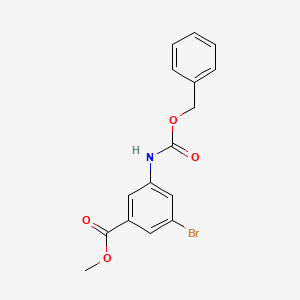
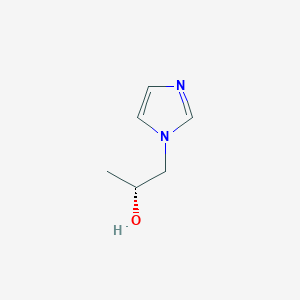
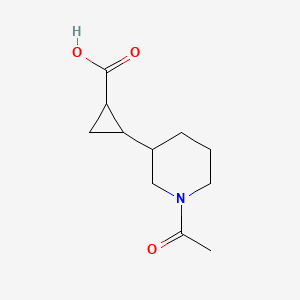
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
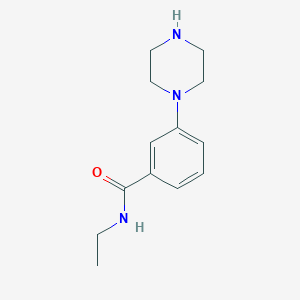
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
